molecular formula C15H18N2O6 B4037664 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid

2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4037664
M. Wt: 322.31 g/mol
InChI Key: PNKNGNCRGVACQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Amino-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid.

    Reduction: Formation of 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)carbamoyl]cyclohexanecarboxylic acid
  • 2-[(4-Nitrophenyl)carbamoyl]cyclohexanecarboxylic acid
  • 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]benzoic acid

Uniqueness

2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-methoxy-2-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-23-9-6-7-12(13(8-9)17(21)22)16-14(18)10-4-2-3-5-11(10)15(19)20/h6-8,10-11H,2-5H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKNGNCRGVACQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCCC2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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